molecular formula C17H21NO2 B2388572 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-ethoxyphenyl)ethanone CAS No. 1797904-52-9

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-ethoxyphenyl)ethanone

Cat. No.: B2388572
CAS No.: 1797904-52-9
M. Wt: 271.36
InChI Key: KTURQNLUVOXURL-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-ethoxyphenyl)ethanone is a complex organic compound that features a bicyclic structure with an azabicyclo[3.2.1]octane core and an ethoxyphenyl substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-ethoxyphenyl)ethanone typically involves multiple steps, including the formation of the azabicyclo[3.2.1]octane core and the subsequent attachment of the ethoxyphenyl group. Common synthetic routes may include:

    Cyclization reactions: to form the bicyclic structure.

    Substitution reactions: to introduce the ethoxyphenyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-ethoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-((1R,5S)-8-azabicyclo[32

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its structural features.

    Industry: Use in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-ethoxyphenyl)ethanone would depend on its specific biological target. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect.

Comparison with Similar Compounds

Similar Compounds

    1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-methoxyphenyl)ethanone: Similar structure with a methoxy group instead of an ethoxy group.

    1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-hydroxyphenyl)ethanone: Similar structure with a hydroxy group instead of an ethoxy group.

Uniqueness

The uniqueness of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-ethoxyphenyl)ethanone lies in its specific substituents and stereochemistry, which may confer unique biological activities and chemical properties.

Biological Activity

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-ethoxyphenyl)ethanone is a complex organic compound belonging to the class of azabicyclic compounds, particularly tropane alkaloids. These compounds are recognized for their diverse pharmacological properties and potential therapeutic applications. This article focuses on the biological activity of this compound, including its pharmacodynamics, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H21NO2, with a molecular weight of approximately 273.35 g/mol. Its unique bicyclic structure contributes to its biological activity and interaction with various biological targets.

PropertyValue
Molecular FormulaC16H21NO2
Molecular Weight273.35 g/mol
Bicyclic StructureYes
Chemical ClassTropane Alkaloids

Pharmacological Effects

Research indicates that compounds in the tropane alkaloid class exhibit a range of pharmacological activities, including:

  • Anticholinergic Activity : The compound may inhibit acetylcholinesterase, which could lead to increased acetylcholine levels and enhanced neurotransmission in cholinergic pathways.
  • CNS Effects : Preliminary studies suggest potential applications in treating neurodegenerative disorders due to its ability to modulate neurotransmitter systems.

The mechanism by which this compound exerts its effects is likely through competitive inhibition at receptor sites, particularly those associated with cholinergic signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the tropane class:

  • Anticonvulsant Activity : A study on related bicyclic compounds demonstrated significant anticonvulsant effects in animal models when dosed at varying concentrations (30 mg/kg to 300 mg/kg). The lead candidate showed an IC50 value indicating potent activity against induced seizures .
  • MAO and ChE Inhibition : Research on semicarbazones derived from similar structures revealed preferential inhibition towards monoamine oxidase (MAO) and acetylcholinesterase (ChE), suggesting that modifications in the bicyclic framework can enhance selectivity and potency .
  • Neuroprotective Effects : A compound structurally related to this compound was shown to induce apoptosis in cancer cell lines through caspase-dependent pathways, indicating potential for therapeutic applications beyond CNS disorders .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Bicyclic Core : The azabicyclo-octane core is synthesized via a Mannich reaction involving formaldehyde and a primary amine.
  • Introduction of Ethoxy Group : Electrophilic aromatic substitution is used to attach the ethoxy group to the phenyl ring.
  • Final Coupling : The two fragments are coupled using catalytic hydrogenation processes to yield the final compound.

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-ethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-2-20-16-10-6-13(7-11-16)12-17(19)18-14-4-3-5-15(18)9-8-14/h3-4,6-7,10-11,14-15H,2,5,8-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTURQNLUVOXURL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2C3CCC2C=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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